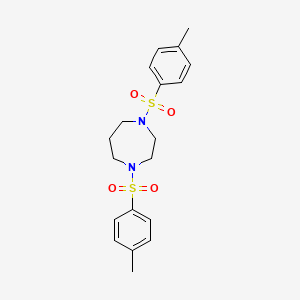

1,4-Ditosyl-1,4-diazepane

描述

1,4-Ditosyl-1,4-diazepane is a compound with the molecular weight of 408.54 . It is a derivative of Fasudil, a protein kinase A inhibitor, which may be used in medicinal combinations for hepatitis treatment .

Synthesis Analysis

The synthesis of 1,4-Ditosyl-1,4-diazepane involves several steps. The process starts with ethylenediamine and p-toluenesulfonyl chloride, followed by the addition of bromochloropropane . The synthesis of 1,4-diazepine cores from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis

The molecular formula of 1,4-Ditosyl-1,4-diazepane is C19H24N2O4S2 . In the compound, the dihedral angle formed by the benzene rings is 82.88 degrees . Two C atoms of the 1,4-diazepane ring are disordered over two sets of sites with a refined occupancy ratio of 0.534:0.466 .Chemical Reactions Analysis

1,4-Diazepines, including 1,4-Ditosyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Physical And Chemical Properties Analysis

1,4-Ditosyl-1,4-diazepane is a solid at room temperature . It has a molecular weight of 408.54 and a molecular formula of C19H24N2O4S2 .科学研究应用

Molecular Structure and Crystallography

1,4-Ditosyl-1,4-diazepane has been studied for its molecular structure, where the dihedral angle formed by the benzene rings and the conformation enforced by weak intramolecular contacts were examined. This compound demonstrates molecular chaining in crystals via weak intermolecular interactions (Yang & Zhai, 2012).

Synthetic Pathways

Research has been conducted on synthesizing derivatives of 1,4-diazepane, including 1,4-diazepin-5-ones, via microwave-assisted synthesis and subsequent reduction processes. These methods lead to efficient production in good yields, indicating the compound's importance in synthetic organic chemistry (Wlodarczyk et al., 2007).

Catalysis and Reactivity

The compound has been explored in the context of manganese(III) complexes for olefin epoxidation. The study of these complexes provides insights into the effects of Lewis basicity of ligands on reactivity, demonstrating its significance in catalysis and chemical reactivity (Sankaralingam & Palaniandavar, 2014).

Multicomponent Reactions and Cyclization

1,4-Ditosyl-1,4-diazepane has been used in multicomponent reactions followed by intramolecular nucleophilic substitution. This approach shows its utility in the convergent multicomponent synthesis of complex molecular systems (Banfi et al., 2007).

Potential in Pharmacology

The compound's derivatives, specifically 1,4-diazepane derivatives, have been synthesized and evaluated as T-type calcium channel blockers. This indicates its potential application in pharmacology, particularly in relation to calcium channel-related diseases (Gu et al., 2010).

Stereoselective Synthesis

Studies have shown the use of 1,4-diazepane derivatives in stereoselective synthesis, indicating its importance in the creation of specific stereochemical configurations in organic compounds (Sotoca et al., 2009).

安全和危害

未来方向

属性

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORANQSHSAIBPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Ditosyl-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)